1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene
Description
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 5, fluorine atoms at positions 2 and 3, and a fluoromethoxy group at position 4.
Properties
Molecular Formula |
C7H3Br2F3O |
|---|---|
Molecular Weight |
319.90 g/mol |
IUPAC Name |
1,5-dibromo-2,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(9)7(13-2-10)6(12)5(3)11/h1H,2H2 |
InChI Key |
BRENYQKHIXGYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)OCF)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoro-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are used under inert atmosphere conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and bromine atoms, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)
- Structure : Bromine at positions 1 and 4; fluorine at 2 and 3.
- Key Differences : Absence of fluoromethoxy group at position 4.
- Properties : Higher volatility due to reduced molecular weight. Used as a laboratory chemical and in manufacturing .
- Safety : Classified as hazardous; requires handling under ventilated conditions.
1,5-Dibromo-2,4-difluorobenzene
- Structure : Bromine at 1 and 5; fluorine at 2 and 4.
- Synthesis : Achieved via bromination of 1-bromo-2,4-difluorobenzene with bromine and iron powder in dichloromethane (94% yield) .
Functional Group Analogs
2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde
- Structure: Morpholinoethoxy group at position 4; aldehyde functionality.
- Synthesis : Prepared via multi-step reactions involving sodium metabisulfite and DMF under nitrogen .
- Applications : Intermediate in spirocyclic compounds for kinase inhibition .
- Physical Data : LCMS m/z 412 [M+H]+, HPLC retention time 0.95 minutes .
2,3-Difluoro-4-(2-methoxyethyl(methyl)amino)ethoxybenzene
- Structure: Methoxyethyl(methyl)aminoethoxy group at position 4.
- Comparison: The fluoromethoxy group in the target compound is more electronegative, likely increasing stability toward nucleophilic substitution compared to aminoalkoxy derivatives .
Fluoromethoxy-Containing Derivatives
4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine
- Structure : Fluorine at position 5; benzodioxolyloxy group at position 4.
- Synthesis : Condensation with aldehydes and sodium metabisulfite at 120°C .
- Reactivity : The fluoromethoxy group in the target compound may exhibit similar resistance to hydrolysis but greater electronic effects due to fluorine proximity .
Physicochemical and Analytical Data Comparison
| Compound | Molecular Weight (g/mol) | LCMS m/z [M+H]+ | HPLC Retention Time (min) | Key Substituents |
|---|---|---|---|---|
| Target Compound* | ~327.97 | Not reported | Not reported | 1,5-Br; 2,3-F; 4-OCH2F |
| 2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde | 411.40 | 412 | 0.95 | 4-OCH2CH2N(morpholine) |
| 1,5-Dibromo-2,4-difluorobenzene | 269.88 | Not reported | Not reported | 1,5-Br; 2,4-F |
| 1,4-Dibromo-2,3-difluorobenzene | 269.88 | Not reported | Not reported | 1,4-Br; 2,3-F |
*Calculated molecular weight based on formula.
Biological Activity
1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes two bromine atoms, two fluorine atoms, and a fluoromethoxy group attached to a benzene ring. This specific arrangement significantly influences its chemical properties and potential biological activities.
- Molecular Formula : C7H3Br2F3O
- Molecular Weight : 319.90 g/mol
- CAS Number : 1803708-68-0
The presence of multiple halogen atoms enhances the compound's lipophilicity and reactivity, which can lead to various interactions with biological targets.
Structure-Activity Relationship (SAR)
The structural features of 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene contribute to its biological activity:
| Feature | Description |
|---|---|
| Halogen Substitution | The presence of bromine and fluorine increases reactivity and lipophilicity. |
| Fluoromethoxy Group | This group may enhance binding affinity to biological targets. |
Case Studies and Research Findings
While specific case studies focused solely on 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene are scarce, research on structurally similar compounds provides insights into its potential applications:
-
Enzyme Interaction Studies :
- Research indicates that halogenated compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies on similar fluorinated benzene derivatives have shown significant inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
-
Antimicrobial Activity :
- A study on halogenated benzene derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that 1,5-Dibromo-2,3-difluoro-4-(fluoromethoxy)benzene may also possess similar properties.
-
Cytotoxic Effects :
- Investigations into related fluorinated compounds have revealed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These findings indicate that further exploration of this compound could yield valuable data regarding its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
